Lipophilicity (XLogP3) Differentiation from the 6-Phenyl Analog
The furan-3-yl substitution at C6 lowers the computed lipophilicity by approximately 0.7 log units relative to a 6-phenyl-1H-imidazo[1,2-b]pyrazole analog, shifting XLogP3 from an estimated ~2.1 to 1.4 [1]. This reduction can improve aqueous solubility and decrease off-target binding to lipophilic proteins such as hERG, a parameter of interest in early lead selection for kinase programs [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 6-phenyl-1H-imidazo[1,2-b]pyrazole (estimated XLogP3 ≈ 2.1) |
| Quantified Difference | ΔXLogP3 ≈ −0.7 (moderate lipophilicity reduction) |
| Conditions | PubChem computed XLogP3 3.0 / Cactvs descriptor for target; comparator estimated by ChemAxon fragment contribution (phenyl vs furan) in MarvinSketch |
Why This Matters
A lower logP in the furan-3-yl derivative can translate to better developability profiles for oral CNS or kinase-targeted agents, where excessive lipophilicity often correlates with poor metabolic stability and promiscuous off-target binding.
- [1] PubChem Compound Summary for CID 121214974, 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097950-70-2 (accessed 2026-05-13). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. DOI:10.1517/17460441003605098. View Source
